2-Sulfoisonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

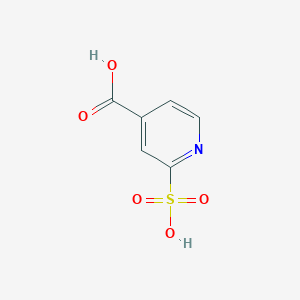

2-Sulfoisonicotinic acid (SINA), also known as 2-pyridine sulfonic acid-5-carboxylic acid, is a sulfonated pyridine derivative . It has a molecular formula of C6H5NO5S and an average mass of 203.173 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a sulfonic acid group at the 2-position and a carboxylic acid group at the 5-position .Applications De Recherche Scientifique

Drug Delivery Systems

2-Sulfoisonicotinic acid has potential applications in the development of drug delivery systems. Its sulfonic acid group can enhance the solubility and stability of pharmaceutical compounds, making it a valuable component in nanosuspensions and nanocrystals. These nanoformulations can improve the bioavailability of drugs, offering fast onset of action and high drug load .

Catalysis

In the field of catalysis, this compound derivatives have been utilized to create novel catalysts. For instance, sulfonic acid-functionalized silica supported isonicotinic acid catalysts have shown promise in converting biomass-derived compounds into diesel fuel precursors, demonstrating the versatility of this compound in green chemistry applications .

Biomedical Research

Sulfoisonicotinic acid derivatives are being explored for their use in biomedical polymers. These polymers have applications ranging from therapeutic medicine delivery to regenerative medicine and disease treatment. The sulfonic acid moiety can enhance the interaction with biological tissues, making it a significant molecule for biomedical applications .

Environmental Remediation

Environmental remediation is another area where this compound can play a role. Its derivatives can be used to develop materials that aid in the removal of pollutants from water and soil. This includes applications in wastewater treatment, where sulfonated molecules can contribute to the degradation of contaminants .

Energy Production

In energy production, this compound derivatives could be used to create more sustainable processes. For example, they can be involved in the production of bio-based succinic acid, which is a precursor for several industrial chemicals and consumer products that are currently derived from petroleum .

Material Science

Lastly, in material science, this compound is being investigated for its potential to improve the properties of various materials. Its sulfonated derivatives can be used to modify surfaces and interfaces, enhancing the performance of materials used in a wide range of applications, from industrial to medical fields .

Mécanisme D'action

Target of Action

It is structurally similar to isoniazid , which is known to target the mycobacterial ferric KatG catalase-peroxidase . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

Like Isoniazid, 2-Sulfoisonicotinic acid may also be a prodrug that needs to be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

Considering its similarity to isoniazid, it might interfere with the synthesis of mycolic acid, a key component of the mycobacterial cell wall . This interference could inhibit the growth of the bacteria and lead to their eventual death.

Result of Action

If it acts similarly to isoniazid, it may lead to the disruption of the mycobacterial cell wall, inhibiting the growth of the bacteria and leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances, and the temperature . .

Propriétés

IUPAC Name |

2-sulfopyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)4-1-2-7-5(3-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSRSBHZDGBYOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376493 |

Source

|

| Record name | 2-Sulfoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18616-07-4 |

Source

|

| Record name | 2-Sulfoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)

![Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt](/img/structure/B98171.png)

![N-[4-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B98178.png)